![molecular formula C11H13N3OS B4412828 N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4412828.png)
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-thienyl)acetamide
Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-thienyl)acetamide, also known as TETA, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. TETA is a member of the thienylacetamide family of compounds, which have been shown to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-thienyl)acetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In animal models, this compound has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. This compound has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-thienyl)acetamide in laboratory experiments is its relatively low toxicity profile. This compound has been shown to exhibit low toxicity in animal models, which makes it a potentially useful tool for investigating the biological effects of thienylacetamide compounds. One limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-thienyl)acetamide and other thienylacetamide compounds. One area of interest is the development of more potent and selective inhibitors of COX-2, which could have potential therapeutic applications in the treatment of inflammatory diseases. Another area of interest is the investigation of the role of thienylacetamide compounds in the regulation of the Nrf2 pathway, which could have potential applications in the treatment of neurodegenerative diseases. Additionally, the development of more water-soluble forms of this compound could facilitate its use in a wider range of experimental settings.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-thienyl)acetamide has been extensively studied for its potential therapeutic applications in a variety of disease states. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-thiophen-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c15-11(6-10-2-1-5-16-10)13-4-3-9-7-12-8-14-9/h1-2,5,7-8H,3-4,6H2,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJOIJKOCJPSBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCC2=CN=CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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